molecular formula C15H17N3O B2437494 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide CAS No. 1396808-35-7

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide

Cat. No.: B2437494
CAS No.: 1396808-35-7
M. Wt: 255.321
InChI Key: XXGNOWGJBUIGSS-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with alkynylphosphonates, followed by condensation with hydrazine . This method provides concise access to the pyrazolo[1,5-a]pyridine core, which can then be further functionalized to obtain the desired compound. Industrial production methods may involve the use of high-yield condensation reactions with aminopyrazoles and various acyclic reagents .

Chemical Reactions Analysis

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative [3+2] cycloaddition of alkynylphosphonates with heterocyclic N-imines can be used to synthesize pyrazolo[1,5-a]pyridine derivatives . Common reagents used in these reactions include iron(III) nitrate, hydrazine, and various alkynylphosphonates. The major products formed from these reactions are typically pyrazolo[1,5-a]pyridine derivatives with various functional groups.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent . The compound’s unique structure allows it to interact with various molecular targets, making it a valuable tool for drug discovery and development. In biology, it has been used to study cellular pathways and mechanisms of action. Additionally, its stability and reactivity make it useful in organic synthesis and industrial applications.

Comparison with Similar Compounds

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share similar structural features and biological activities but may differ in their specific molecular targets and mechanisms of action. The unique structure of this compound, particularly the cyclohex-3-enecarboxamide moiety, sets it apart from other pyrazolo[1,5-a]pyridine derivatives and contributes to its distinct biological properties.

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-17-18-9-5-4-8-14(13)18/h1-2,4-5,8-9,11-12H,3,6-7,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGNOWGJBUIGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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